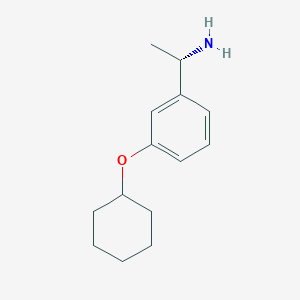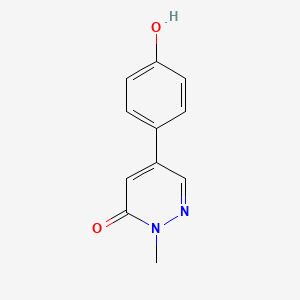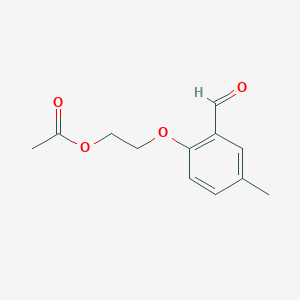
2-(2-formyl-4-methylphenoxy)ethyl acetate
Vue d'ensemble
Description
2-(2-formyl-4-methylphenoxy)ethyl acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group attached to a phenoxy group, which is further substituted with a formyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester typically involves the esterification of acetic acid with 2-(2-formyl-4-methyl-phenoxy)-ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-formyl-4-methylphenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-carboxy-4-methyl-phenoxy)-ethyl acetate.
Reduction: 2-(2-hydroxymethyl-4-methyl-phenoxy)-ethyl acetate.
Substitution: 2-(2-formyl-4-methyl-phenoxy)-ethyl amide or 2-(2-formyl-4-methyl-phenoxy)-ethanol.
Applications De Recherche Scientifique
2-(2-formyl-4-methylphenoxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for understanding the mechanisms of esterases.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active form of the compound. The formyl group can participate in various biochemical pathways, including oxidation-reduction reactions and nucleophilic additions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid 2-(2-formyl-phenoxy)-ethyl ester: Lacks the methyl group, which may affect its reactivity and applications.
Acetic acid 2-(4-methyl-phenoxy)-ethyl ester:
Acetic acid 2-(2-formyl-4-methyl-phenoxy)-propyl ester: Has a different alkyl chain length, which can influence its physical properties and reactivity.
Uniqueness
2-(2-formyl-4-methylphenoxy)ethyl acetate is unique due to the presence of both formyl and methyl groups on the phenoxy ring
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(2-formyl-4-methylphenoxy)ethyl acetate |
InChI |
InChI=1S/C12H14O4/c1-9-3-4-12(11(7-9)8-13)16-6-5-15-10(2)14/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
WOUZPSIPDZKOME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCCOC(=O)C)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
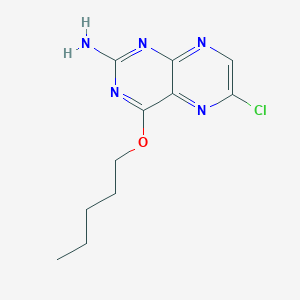
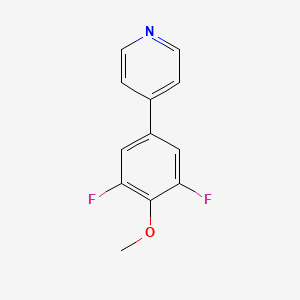
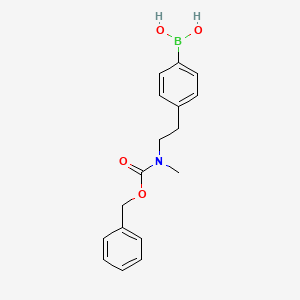
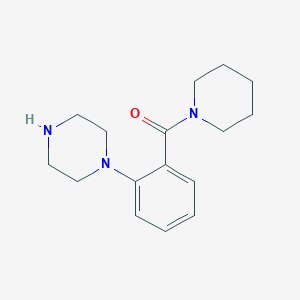
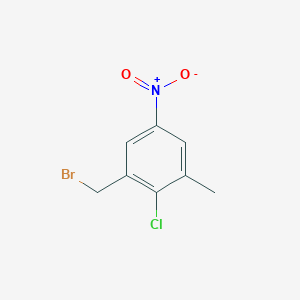
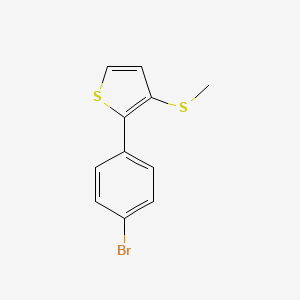
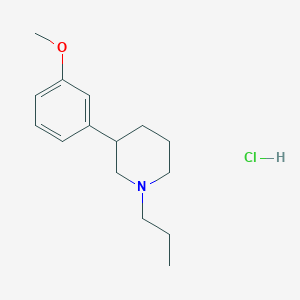
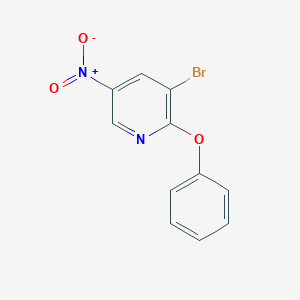
![1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione](/img/structure/B8410068.png)

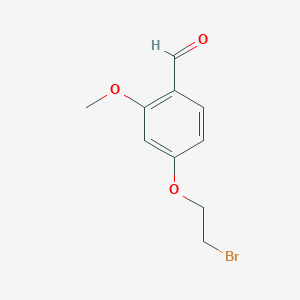
![4-(4-[1,2,3]Triazol-1-yl-but-1-ynyl)-phenol](/img/structure/B8410100.png)
